molecular formula C11H15N B2500617 1-Methyl-3-phenylpyrrolidine CAS No. 19509-06-9

1-Methyl-3-phenylpyrrolidine

Cat. No.: B2500617
CAS No.: 19509-06-9
M. Wt: 161.248
InChI Key: YDNBZEZHOYJIKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-phenylpyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a methyl group at the first position and a phenyl group at the third position. This compound is part of the pyrrolidine family, known for its significant role in medicinal chemistry due to its versatile biological activities and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-phenylpyrrolidine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-chloropropylamine with benzaldehyde followed by reduction can yield this compound . Another method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of robust catalysts and controlled reaction environments are crucial for efficient production .

Mechanism of Action

The mechanism of action of 1-methyl-3-phenylpyrrolidine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

  • 2-Methyl-3-phenylpyrrolidine
  • 1,3-Dimethyl-3-phenylpyrrolidine
  • 1-Ethyl-3-phenylpyrrolidine

Comparison: 1-Methyl-3-phenylpyrrolidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

1-methyl-3-phenylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-12-8-7-11(9-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNBZEZHOYJIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.